

An In-depth Technical Guide to the Synthesis of Phenyltrimethylammonium Iodide

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Compound of Interest

Compound Name: Trimethylphenylammonium iodide

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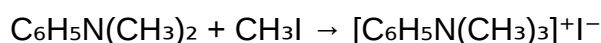
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and purification of phenyltrimethylammonium iodide, a quaternary ammonium salt with applications in organic synthesis and pharmaceutical development. This document details the primary synthetic pathway, alternative approaches, experimental protocols, and thorough characterization data.

Core Synthesis Pathway: SN2 Alkylation of N,N-Dimethylaniline

The most common and direct method for synthesizing phenyltrimethylammonium iodide is through the quaternization of N,N-dimethylaniline with methyl iodide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the tertiary amine, N,N-dimethylaniline, acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is displaced, and a new carbon-nitrogen bond is formed, resulting in the quaternary ammonium salt.

Reaction Scheme:



This reaction is typically carried out in a suitable solvent, such as acetonitrile, and may be heated to increase the reaction rate. The product, phenyltrimethylammonium iodide, often

precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Experimental Protocols

Synthesis of Phenyltrimethylammonium Iodide from N,N-Dimethylaniline

This protocol is adapted from established procedures for the synthesis of N,N,N-trimethylanilinium iodide salts.

Materials:

- N,N-dimethylaniline
- Methyl iodide
- Acetonitrile
- Diethyl ether

Procedure:

- In a sealed round-bottom flask equipped with a magnetic stirrer bar, dissolve N,N-dimethylaniline (1 equivalent) in acetonitrile to a concentration of 2 M.
- Add methyl iodide (3 equivalents) dropwise to the stirred solution.
- Heat the reaction mixture at 60 °C for 16 hours. A white precipitate is typically observed to form during this time.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with diethyl ether (3 x 10 mL) to remove any unreacted starting materials and impurities.

- Dry the purified phenyltrimethylammonium iodide under high vacuum to yield a white powder.

Purification by Recrystallization

For higher purity, phenyltrimethylammonium iodide can be recrystallized. While specific solvents for this exact compound are not readily found in the searched literature, general principles for recrystallizing quaternary ammonium salts suggest using a polar solvent in which the compound is soluble at high temperatures and less soluble at low temperatures. A common choice for similar salts is a mixed solvent system, such as methanol/chloroform or ethanol.

General Recrystallization Procedure:

- Dissolve the crude phenyltrimethylammonium iodide in a minimum amount of a suitable hot solvent (e.g., ethanol or a mixture of polar solvents).
- If the solution is colored, a small amount of activated carbon can be added, and the mixture heated briefly before hot filtration to remove the carbon.
- Allow the hot, saturated solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.

Quantitative Data

Parameter	Value	Reference
Typical Yield	78-92% (for analogous reactions)	[1]
Melting Point	227 °C (sublimes)	[2]
Molecular Weight	263.12 g/mol	[3]
Solubility	Soluble in water and methanol.	[1]

Characterization Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of phenyltrimethylammonium iodide provides confirmation of the product's structure. The expected signals include those for the aromatic protons of the phenyl group and the protons of the three methyl groups attached to the nitrogen atom.

- ¹H NMR (Solvent: D₂O):
 - Aromatic protons (C₆H₅): Multiplet in the range of δ 7.4-7.8 ppm.
 - Methyl protons (-N(CH₃)₃): Singlet around δ 3.6 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of phenyltrimethylammonium iodide displays characteristic absorption bands corresponding to the functional groups present in the molecule.

- Key IR Absorptions (cm⁻¹):
 - ~3000 cm⁻¹: C-H stretching of the aromatic ring and methyl groups.
 - ~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
 - ~1400-1500 cm⁻¹: C-H bending of the methyl groups.
 - Aromatic C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region.

Alternative Synthesis Pathways

While the direct alkylation of N,N-dimethylaniline is the most common route, alternative strategies can be envisioned, particularly starting from aniline. This would involve a two-step process: the exhaustive methylation of aniline to form N,N-dimethylaniline, followed by quaternization.

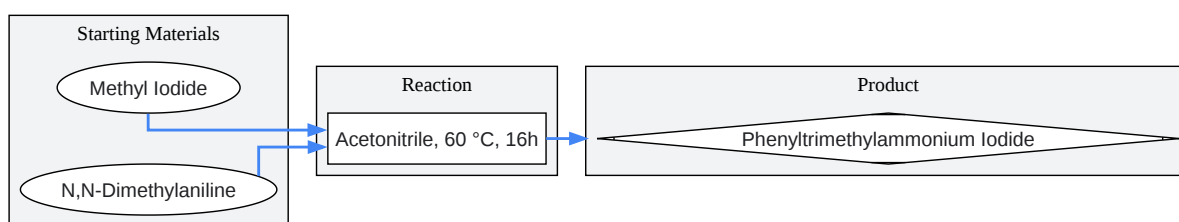
Synthesis from Aniline (Two-Step)

Step 1: Synthesis of N,N-Dimethylaniline from Aniline Aniline can be dimethylated using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. However, controlling the degree of methylation to selectively obtain the tertiary amine can be challenging, as over-alkylation to the quaternary salt can occur.

Step 2: Quaternization of N,N-Dimethylaniline The N,N-dimethylaniline produced in the first step can then be reacted with methyl iodide as described in the primary synthesis pathway (Section 2.1) to yield phenyltrimethylammonium iodide.

Visualizations

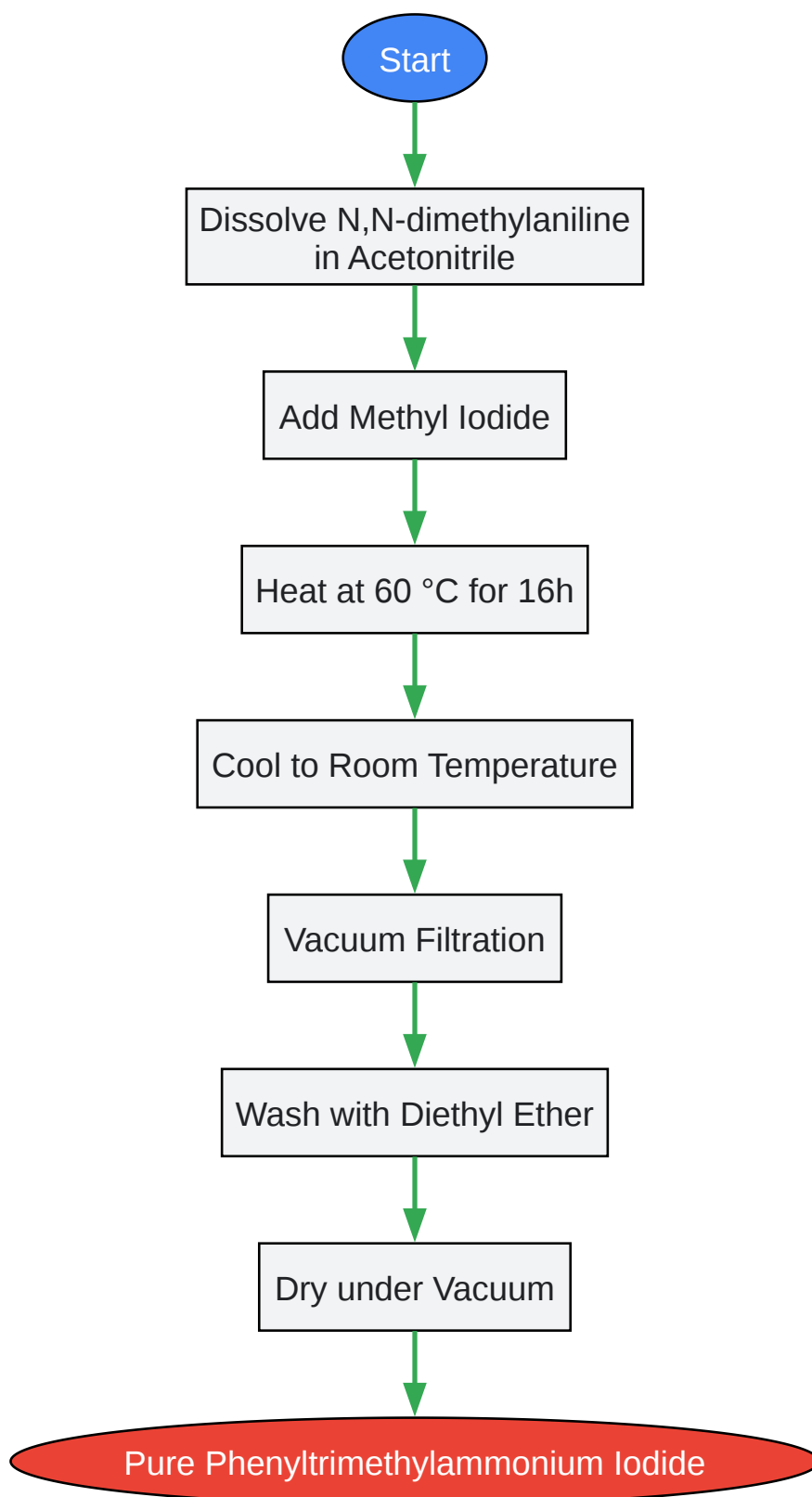
Synthesis Pathway Diagram



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Caption: Synthesis of Phenyltrimethylammonium Iodide.

Experimental Workflow Diagram



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Caption: Experimental Workflow for Synthesis.

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